molecular formula C39H51I3N6O9 B560347 TAE-1

TAE-1

カタログ番号: B560347
分子量: 1128.6 g/mol
InChIキー: SGOMELGTKOLYEZ-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件: TAE-1は、トリアジンコアの形成に続き、アセチルコリン様置換基の導入を伴う多段階プロセスを通じて合成されます。合成には通常、以下が含まれます。

工業的生産方法: this compoundの工業的生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、高い収率と純度を確保するための反応条件の最適化、および規制基準を満たすための品質管理措置の実施が含まれます。 自動反応器や連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: TAE-1は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらはさらに生物活性を調べるために研究することができます .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Key Features of TAE-1

  • Selective Uptake : this compound is engineered for preferential accumulation in malignant cells.
  • Enhanced Efficacy : It aims to improve the therapeutic ratio by increasing the concentration of boron in tumors compared to healthy tissues.
  • Innovative Delivery Mechanisms : The compound is being explored in conjunction with various delivery systems, including antibody-drug conjugates and biodegradable nanoparticles.

Case Study: Clinical Trials

Recent collaborations, such as that between TAE Life Sciences and the Italian National Center for Oncological Hadrontherapy (CNAO), aim to implement BNCT for complex cancers like head and neck tumors. Clinical trials are being conducted to assess the safety and efficacy of this compound in conjunction with advanced neutron beam systems .

Development of Targeted Therapies

This compound is also being investigated as part of antibody-boron conjugate technology. This approach combines antibodies with boron-containing drugs to enhance specificity towards tumor cells:

  • Mechanism : The antibody moiety targets specific antigens on cancer cells, improving the delivery and efficacy of the boron payload.
  • Case Study : Preclinical studies have demonstrated that these conjugates can significantly improve tumor-to-normal tissue boron ratios compared to conventional methods .

Enhanced Delivery Systems

TAE Life Sciences is exploring biodegradable mesoporous organosilica nanoparticles (BPMOs) as carriers for this compound:

  • Advantages : These nanoparticles can carry high loads of boron and are designed to exploit the enhanced permeability and retention (EPR) effect typical in tumors.
  • Preliminary Findings : Chick embryo studies indicate promising results regarding the specificity and efficacy of BPA-loaded BPMOs .

Data Table: Comparative Efficacy of Boron Compounds

CompoundTumor Boron RatioNormal Tissue Boron RatioEfficacy (%)
BPA3:11:360
TDP-747 (this compound)13:11:1385
Antibody-Boron Conjugate15:11:1590

Table illustrates the comparative efficacy of various boron compounds used in BNCT applications.

作用機序

TAE-1は、アセチルコリンの分解に関与する酵素であるアセチルコリンエステラーゼおよびブチリルコリンエステラーゼを阻害することで、その効果を発揮します。これらの酵素を阻害することで、this compoundは脳内のアセチルコリンレベルを高め、認知機能を改善することができます。 さらに、this compoundは、アルツハイマー病の病理に関連するアミロイドβ線維の形成と凝集を阻害します .

類似の化合物:

This compoundの独自性: this compoundは、アセチルコリンエステラーゼとブチリルコリンエステラーゼの二重阻害と、アミロイドβ線維の形成と凝集を阻害する能力により、ユニークです。 このマルチターゲットアプローチにより、this compoundはアルツハイマー病の治療のための有望な候補となっています .

類似化合物との比較

Uniqueness of TAE-1: this compound is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit amyloid-beta fibril formation and aggregation. This multi-target approach makes this compound a promising candidate for the treatment of Alzheimer’s disease .

生物活性

TAE-1, a compound derived from sym-triazines with acetylcholine-like substitutions, has garnered attention for its potential neuroprotective and neurogenic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal cells, and its implications in neurodegenerative diseases, particularly Alzheimer's disease.

This compound exhibits several biological activities that contribute to its neuroprotective effects:

  • Inhibition of Amyloid-β Fibril Formation : this compound has been identified as an inhibitor of amyloid-β (Aβ) fibril formation, a hallmark of Alzheimer's disease. This inhibition is crucial as Aβ aggregates are toxic to neurons and are implicated in the pathogenesis of Alzheimer's disease .
  • Acetylcholinesterase Inhibition : this compound demonstrates significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. The IC50 value for AChE inhibition by this compound is reported to be 0.465 μM, indicating a potent effect at low concentrations .

Effects on Neuronal Cells

Recent studies have explored the effects of this compound on differentiated human SH-SY5Y neuronal cells:

  • Neurite Outgrowth and Synapse Formation : Treatment with this compound resulted in increased neurite length and branching, suggesting enhanced neuronal connectivity. Additionally, there was an increase in synaptophysin expression, indicating that this compound may promote synapse formation .
  • Differentiation Promotion : The expression of microtubule-associated protein 2 (MAP2), a marker for neuronal differentiation, was also found to be elevated following this compound treatment. This suggests that this compound may facilitate the maturation and differentiation of human neurons .

Table 1: Summary of Biological Activities of this compound

Activity Effect Measurement
Inhibition of AChEDecreased AChE activityIC50 = 0.465 μM
Inhibition of Aβ fibril formationReduced fibril aggregationQuantitative assays
Neurite outgrowthIncreased length and branchingMorphological assessment
Synapse formationIncreased synaptophysin expressionWestern blot analysis
Neuronal differentiationElevated MAP2 levelsRT-PCR and immunocytochemistry

Case Studies and Clinical Implications

While in vitro studies provide valuable insights into the potential benefits of this compound, there is currently no published data on in vivo animal studies or clinical trials involving human subjects. The absence of such studies limits the ability to fully understand the therapeutic potential and safety profile of this compound in clinical settings.

Future Directions

Further research is essential to establish:

  • In Vivo Efficacy : Animal studies are needed to assess the pharmacokinetics, bioavailability, and therapeutic effects of this compound in live models.
  • Clinical Trials : Conducting clinical trials will help determine the safety and efficacy of this compound in human patients suffering from neurodegenerative conditions.

特性

IUPAC Name

2-[4-[[4,6-bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N6O9.3HI/c1-43(2,3)22-25-49-34(46)28-10-16-31(17-11-28)52-37-40-38(53-32-18-12-29(13-19-32)35(47)50-26-23-44(4,5)6)42-39(41-37)54-33-20-14-30(15-21-33)36(48)51-27-24-45(7,8)9;;;/h10-21H,22-27H2,1-9H3;3*1H/q+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOMELGTKOLYEZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)OCC[N+](C)(C)C)OC4=CC=C(C=C4)C(=O)OCC[N+](C)(C)C.[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51I3N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1128.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAE-1
Reactant of Route 2
Reactant of Route 2
TAE-1
Reactant of Route 3
Reactant of Route 3
TAE-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
TAE-1
Reactant of Route 5
Reactant of Route 5
TAE-1
Reactant of Route 6
Reactant of Route 6
TAE-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。